cis-3,4-Dimethylpyrrolidine hydrochloride cis-3,4-Dimethylpyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 235094-36-7
VCID: VC3016495
InChI: InChI=1S/C6H13N.ClH/c1-5-3-7-4-6(5)2;/h5-7H,3-4H2,1-2H3;1H/t5-,6+;
SMILES: CC1CNCC1C.Cl
Molecular Formula: C6H14ClN
Molecular Weight: 135.63 g/mol

cis-3,4-Dimethylpyrrolidine hydrochloride

CAS No.: 235094-36-7

Cat. No.: VC3016495

Molecular Formula: C6H14ClN

Molecular Weight: 135.63 g/mol

* For research use only. Not for human or veterinary use.

cis-3,4-Dimethylpyrrolidine hydrochloride - 235094-36-7

Specification

CAS No. 235094-36-7
Molecular Formula C6H14ClN
Molecular Weight 135.63 g/mol
IUPAC Name (3S,4R)-3,4-dimethylpyrrolidine;hydrochloride
Standard InChI InChI=1S/C6H13N.ClH/c1-5-3-7-4-6(5)2;/h5-7H,3-4H2,1-2H3;1H/t5-,6+;
Standard InChI Key NENQMVAHTAYJTP-KNCHESJLSA-N
Isomeric SMILES C[C@@H]1CNC[C@@H]1C.Cl
SMILES CC1CNCC1C.Cl
Canonical SMILES CC1CNCC1C.Cl

Introduction

cis-3,4-Dimethylpyrrolidine hydrochloride is a derivative of pyrrolidine, a five-membered heterocyclic amine. The compound is characterized by its cis configuration, which distinguishes it from its trans isomer. This structural difference significantly affects its chemical and biological properties. Despite the availability of detailed information on its trans counterpart, cis-3,4-Dimethylpyrrolidine hydrochloride has received less attention in scientific literature.

Synthesis Methods

The synthesis of cis-3,4-Dimethylpyrrolidine hydrochloride involves the reaction of 3,4-dimethylpyrrolidine with hydrochloric acid. The process requires careful control of reaction conditions to ensure the formation of the desired cis isomer.

Chemical Reactions

  • Oxidation: Can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

  • Reduction: Can be reduced to form different amine derivatives using reducing agents such as lithium aluminum hydride.

  • Substitution: Can undergo nucleophilic substitution reactions with nucleophiles like alkyl halides.

Biological Applications

While detailed biological applications of cis-3,4-Dimethylpyrrolidine hydrochloride are less documented compared to its trans isomer, its potential in pharmaceutical development and biological research cannot be overlooked. The compound's chirality could be exploited in asymmetric synthesis to produce enantiomerically pure compounds, which are crucial in drug design.

Safety and Hazards

Similar to other hydrochloride salts, cis-3,4-Dimethylpyrrolidine hydrochloride may pose hazards such as skin irritation and eye irritation. It is classified under the GHS system for its potential to cause harm if swallowed and respiratory irritation.

GHS Classification:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Comparison with Related Compounds

CompoundMolecular FormulaCAS NumberBiological Activity
cis-3,4-Dimethylpyrrolidine HClC6H14ClN235094-36-7Less studied; potential for similar uses as trans isomer
trans-3,4-Dimethylpyrrolidine HClC6H14ClN1820569-23-0Anticancer properties; enzyme inhibition
N-MethylpyrrolidineC5H11N120-94-5Antioxidant; anti-inflammatory

Research Findings

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